molecular formula C17H14ClN3O2 B7709550 N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide

N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide

Cat. No.: B7709550
M. Wt: 327.8 g/mol
InChI Key: KNOJIEHIZQKHGJ-UHFFFAOYSA-N
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Description

N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-6-2-3-7-12(11)17(22)19-10-15-20-16(21-23-15)13-8-4-5-9-14(13)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOJIEHIZQKHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the benzamide moiety: The oxadiazole intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: It has potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects such as cell death, inhibition of microbial growth, or modulation of inflammatory responses.

Comparison with Similar Compounds

N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide can be compared with other oxadiazole derivatives, such as:

  • N-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide
  • N-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide
  • N-((3-(2-iodophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (chlorine, fluorine, bromine, iodine) can significantly affect the compound’s biological activity, solubility, and reactivity, highlighting the uniqueness of each derivative.

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